molecular formula C9H13NO4 B066354 (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid CAS No. 162107-50-8

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid

Cat. No. B066354
M. Wt: 199.2 g/mol
InChI Key: DFUYMGIIHZBGAX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid, also known as MPA-3Y, is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. It is a derivative of but-3-ynoic acid and has a unique structure that makes it an interesting target for research.

Mechanism Of Action

The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid is not fully understood, but it is thought to act by inhibiting the activity of specific enzymes or receptors. It has been shown to have activity against a variety of targets, including histone deacetylases, proteases, and kinases.

Biochemical And Physiological Effects

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid in lab experiments is its unique structure, which makes it an interesting target for research. It has also been shown to have activity against a variety of targets, making it a versatile tool for studying biological processes. However, like all chemical compounds, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has limitations, including potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid. One area of interest is the development of new drugs based on its structure and activity. Another area of interest is the use of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid as a tool for chemical biology research, including the study of enzyme and receptor function. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid and its potential use in the treatment of various diseases.

Synthesis Methods

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid can be synthesized through a multi-step process that involves the reaction of but-3-ynoic acid with various reagents. One commonly used method involves the reaction of but-3-ynoic acid with tert-butyl carbamate, followed by the addition of a base to generate (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid.

Scientific Research Applications

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has been studied extensively for its potential use in the development of new drugs. It has been shown to have activity against a variety of targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. Several studies have also investigated its potential use as a tool for chemical biology research.

properties

CAS RN

162107-50-8

Product Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid

Molecular Formula

C9H13NO4

Molecular Weight

199.2 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid

InChI

InChI=1S/C9H13NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h1,6H,2-4H3,(H,10,13)(H,11,12)/t6-/m1/s1

InChI Key

DFUYMGIIHZBGAX-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C#C)C(=O)O

SMILES

CC(C)(C)OC(=O)NC(C#C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C#C)C(=O)O

synonyms

3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(R)-(9CI)

Origin of Product

United States

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